molecular formula C13H16N2O6 B8689776 hexyl 3,5-dinitrobenzoate CAS No. 10478-04-3

hexyl 3,5-dinitrobenzoate

Cat. No.: B8689776
CAS No.: 10478-04-3
M. Wt: 296.28 g/mol
InChI Key: KZVBOYCZXPUDGJ-UHFFFAOYSA-N
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Description

hexyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and hexanol, an alcohol. The compound is characterized by the presence of two nitro groups at the 3 and 5 positions on the benzene ring, which significantly influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dinitro-, hexyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with hexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:

3,5-Dinitrobenzoic acid+HexanolBenzoic acid, 3,5-dinitro-, hexyl ester+Water\text{3,5-Dinitrobenzoic acid} + \text{Hexanol} \rightarrow \text{hexyl 3,5-dinitrobenzoate} + \text{Water} 3,5-Dinitrobenzoic acid+Hexanol→Benzoic acid, 3,5-dinitro-, hexyl ester+Water

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 3,5-dinitro-, hexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

hexyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and acid.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Strong nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

    Oxidation: The major products include 3,5-dinitrobenzoic acid derivatives.

    Reduction: The major products are hexanol and 3,5-dinitrobenzoic acid.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

hexyl 3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is used in the production of specialty chemicals and as a component in certain formulations.

Mechanism of Action

The mechanism by which benzoic acid, 3,5-dinitro-, hexyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often acting as electron-withdrawing groups that influence the compound’s reactivity and binding affinity. The ester linkage also contributes to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar in structure but lacks the ester linkage.

    Hexyl benzoate: Similar ester linkage but lacks the nitro groups.

    4-Nitrobenzoic acid esters: Similar ester linkage with a single nitro group.

Properties

CAS No.

10478-04-3

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

hexyl 3,5-dinitrobenzoate

InChI

InChI=1S/C13H16N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-6H2,1H3

InChI Key

KZVBOYCZXPUDGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using 3,5-dinitrobenzoyl chloride (74.3 g, 322.5 mmol) and hexyl alcohol (33.0 g, 323.6 mmol), n-hexyl-3,5-dinitrobenzoate was obtained (81.1 g, yield: 85%) in the same manner as in Example 1.
Quantity
74.3 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two

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